molecular formula C16H21NO4 B8012421 6-((Tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

6-((Tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B8012421
M. Wt: 291.34 g/mol
InChI Key: VNSFCRMTSFYSNY-UHFFFAOYSA-N
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Description

6-((Tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amino groups during multi-step synthetic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or organic solvent at room temperature, and the product is purified by standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of Boc-protected compounds often involves similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for precise control over reaction conditions and can lead to higher yields and purities compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

6-((Tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield alcohols or amines, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .

Mechanism of Action

The mechanism of action of 6-((Tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid primarily involves the protection of amino groups. The Boc group stabilizes the amino group, preventing unwanted reactions during synthetic processes. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions . This protection-deprotection strategy is crucial in multi-step organic syntheses, particularly in peptide synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((Tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is unique due to its specific structure, which combines the Boc-protected amino group with a tetrahydronaphthalene carboxylic acid moiety. This unique combination allows for specific applications in the synthesis of complex organic molecules and the study of biochemical processes .

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-11-7-8-12-10(9-11)5-4-6-13(12)14(18)19/h4-6,11H,7-9H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSFCRMTSFYSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C1)C=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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